3-Ethoxy-5-fluorobenzoic Acid: A Strategic Scaffold for Kinase Inhibitor Design
3-Ethoxy-5-fluorobenzoic Acid: A Strategic Scaffold for Kinase Inhibitor Design
An In-Depth Technical Guide on 3-Ethoxy-5-fluorobenzoic Acid
CAS Number: 1350539-96-6 Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol
Executive Summary & Chemical Identity
3-Ethoxy-5-fluorobenzoic acid is a specialized aromatic building block primarily utilized in the synthesis of small-molecule kinase inhibitors, specifically targeting Bruton’s Tyrosine Kinase (BTK) and Signal Transducer and Activator of Transcription (STAT) pathways. Its structure combines a lipophilic ethoxy group with a metabolically stable fluorine atom in a meta-meta arrangement relative to the carboxylic acid. This specific substitution pattern allows medicinal chemists to probe hydrophobic pockets while modulating the electronic properties of the benzoic acid core without introducing steric clashes often associated with ortho substituents.
Physicochemical Profile
| Property | Value / Description |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
| pKa (Predicted) | ~3.80 (Acidic, modulated by electron-withdrawing Fluorine) |
| LogP (Predicted) | 2.45 (Moderate lipophilicity, suitable for drug-like space) |
| H-Bond Donors | 1 (Carboxylic acid OH) |
| H-Bond Acceptors | 3 (Carboxyl O, Carbonyl O, Ether O) |
Synthetic Methodology
The synthesis of 3-ethoxy-5-fluorobenzoic acid is typically approached via the selective O-alkylation of a phenol precursor. The most robust pathway involves the alkylation of 3-fluoro-5-hydroxybenzoic acid (or its ester), followed by hydrolysis if necessary.
Protocol: O-Alkylation of 3-Fluoro-5-hydroxybenzoic Acid
Reaction Class: Williamson Ether Synthesis / Nucleophilic Substitution
Reagents & Materials:
-
Substrate: 3-Fluoro-5-hydroxybenzoic acid (CAS 345-16-4) or Methyl 3-fluoro-5-hydroxybenzoate.
-
Alkylating Agent: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq of 3-fluoro-5-hydroxybenzoic acid in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add 2.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure formation of the phenoxide anion.
-
Note: The carboxylate will also form, requiring 2 equivalents of base and alkylating agent if the acid is used directly. Using the methyl ester allows for 1.1 eq of base/alkylating agent and is often cleaner.
-
-
Alkylation: Dropwise add 1.2 eq (if ester) or 2.5 eq (if acid) of Ethyl Iodide.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS or TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.[1]
-
Wash organic layer with brine to remove DMF.
-
Dry over Na₂SO₄ and concentrate.
-
-
Hydrolysis (If Ester Used): Redissolve residue in THF/Water (1:1), add LiOH (3 eq), and stir at RT until conversion to the free acid is complete. Acidify with 1N HCl to precipitate the product.
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis via Williamson etherification. The pathway ensures regioselective alkylation of the phenolic oxygen.
Structural Analysis & Characterization
Validation of the structure relies on confirming the presence of the ethyl group and the specific substitution pattern on the aromatic ring.
NMR Interpretation (DMSO-d₆)
Based on reported patent data (US9481682B2), the proton NMR signature is distinct:
-
δ 8.40 (s, 1H): Aromatic proton H2 (between COOH and F). This position is most deshielded due to the ortho effect of the carboxylic acid and the fluorine.
-
δ 7.21 (s, 1H): Aromatic proton H6 (between COOH and OEt).
-
δ 7.14 (d, J=~8 Hz, 1H): Aromatic proton H4 (between F and OEt).
-
Technical Note: The coupling constant (J) reported in some literature for this scaffold can vary. Typically, meta-coupling (J ~2 Hz) is expected for 1,3,5-substituted systems. If a larger J (~8 Hz) is observed, it may indicate a specific conformer influence or second-order effects, but the chemical shifts remain the primary identifier.
-
-
δ 4.03 (q, J=7.0 Hz, 2H): Methylene protons (-OCH ₂CH₃) of the ethoxy group.
-
δ 1.28 (t, J=6.8 Hz, 3H): Methyl protons (-OCH₂CH ₃).
Pharmaceutical Applications
3-Ethoxy-5-fluorobenzoic acid serves as a critical "Left-Hand Side" (LHS) tail in the design of kinase inhibitors.
Bruton’s Tyrosine Kinase (BTK) Inhibition
In BTK inhibitors (e.g., analogs of ibrutinib or evobrutinib), the benzoic acid moiety is often converted to an amide.
-
Role of Fluorine: The C-F bond at the 5-position blocks metabolic oxidation (CYP450) at a vulnerable aromatic site, extending the drug's half-life.
-
Role of Ethoxy: The 3-ethoxy group fills a specific hydrophobic sub-pocket in the ATP-binding site. The ethyl chain provides steric bulk that is larger than a methoxy group but smaller than a cyclopropyl, allowing for fine-tuning of selectivity against off-target kinases (e.g., EGFR).
STAT3/STAT5 Inhibitors
The scaffold is used to construct peptidomimetics that disrupt the SH2 domain interactions of STAT proteins. The carboxylic acid (or its bioisostere) acts as an anchor, mimicking the phosphotyrosine phosphate group, while the fluoro-ethoxy phenyl ring engages in pi-stacking and hydrophobic interactions within the protein interface.
Visualization: SAR Logic
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent in drug design.
Handling & Safety
As a benzoic acid derivative, standard laboratory safety protocols apply.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but moisture should be avoided to prevent caking.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Fluorine content).
References
-
US Patent 9,481,682 B2. Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. (2016). Google Patents. Link
-
World Intellectual Property Organization (WO). STAT inhibitory compounds and compositions. WO2021178907A1. (2021).[3] Google Patents. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24894908 (3-Fluorobenzoic acid - Analog Reference). PubChem. Link
-
Sigma-Aldrich. 3-Fluorobenzoic acid Product Sheet (Analogous Properties).Link
